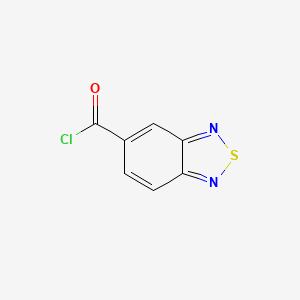

2,1,3-Benzothiadiazole-5-carbonyl chloride

Description

Significance of the 2,1,3-Benzothiadiazole (B189464) Core in Contemporary Chemistry

The 2,1,3-benzothiadiazole (BTD) core is a bicyclic system composed of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org This structural motif has garnered considerable attention in modern chemistry due to its inherent electron-accepting nature. researchgate.net This property is fundamental to its application in a wide array of advanced materials.

The BTD unit is a crucial component in the design of photoluminescent compounds and has found extensive use in light-based technologies. researchgate.net Its derivatives are integral to the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. researchgate.netacs.org The electron-deficient character of the BTD core facilitates intramolecular charge transfer (ICT) when coupled with electron-donating moieties, a phenomenon that is key to the performance of these optoelectronic devices. researchgate.net

In materials science, the incorporation of the 2,1,3-benzothiadiazole structure has led to the creation of novel conductive polymers and materials for organic field-effect transistors. wikipedia.orgresearchgate.net The ability to modify the BTD core allows for the fine-tuning of electronic and photophysical properties, making it a versatile scaffold for creating materials with specific functionalities.

Recent research has also highlighted the potential of 2,1,3-benzothiadiazole derivatives in redox flow batteries and as catalysts for hydrogen production, further expanding the scope of their applications. wikipedia.orgnih.gov

Table 1: Key Properties and Applications of the 2,1,3-Benzothiadiazole Core

| Property | Description | Key Applications |

|---|---|---|

| Electron-Accepting Nature | The thiadiazole ring withdraws electron density from the fused benzene ring, making the core electron-deficient. researchgate.net | Organic Electronics (OLEDs, Solar Cells), Fluorescent Probes. researchgate.netacs.org |

| Photoluminescence | Many BTD derivatives exhibit strong fluorescence with high quantum efficiency. wikipedia.org | Light-Emitting Materials, Bioimaging. researchgate.net |

| Redox Activity | The core can undergo reversible reduction and oxidation processes. wikipedia.org | Redox Flow Batteries, Catalysis. wikipedia.orgnih.gov |

| Structural Rigidity | The fused ring system provides a planar and rigid structure. | Conductive Polymers, Organic Field-Effect Transistors. wikipedia.org |

Positioning of 2,1,3-Benzothiadiazole-5-carbonyl chloride as a Strategic Synthetic Intermediate

This compound is a derivative of the BTD core, distinguished by the presence of a highly reactive carbonyl chloride group at the 5-position of the benzothiadiazole ring system. scbt.commatrix-fine-chemicals.com This functional group makes the compound an exceptionally valuable intermediate in organic synthesis.

Acyl chlorides are among the most reactive derivatives of carboxylic acids and readily undergo nucleophilic acyl substitution reactions. chemistrystudent.comdocbrown.info This high reactivity allows for the efficient formation of a variety of other functional groups, including esters, amides, and ketones. savemyexams.comyoutube.com The conversion of 2,1,3-benzothiadiazole-5-carboxylic acid to the corresponding acyl chloride significantly enhances its utility as a building block for more complex molecules.

The strategic importance of this compound lies in its ability to introduce the electronically active BTD moiety into a wide range of molecular architectures. For instance, it is used as a reactant in the preparation of phthalazinones, which are being investigated as PARP inhibitors for cancer therapy. chemicalbook.com

The reactions of this compound with various nucleophiles are typically rapid and high-yielding. For example, its reaction with alcohols or phenols produces esters, while its reaction with ammonia (B1221849) or amines yields amides. chemistrystudent.comsavemyexams.com These reactions provide straightforward pathways to new BTD derivatives with potentially interesting biological or material properties.

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 321309-31-3 scbt.com |

| Molecular Formula | C₇H₃ClN₂OS scbt.com |

| Molecular Weight | 198.63 g/mol scbt.com |

| IUPAC Name | this compound matrix-fine-chemicals.com |

Research Trajectories in Benzothiadiazole Derivatization

The derivatization of the 2,1,3-benzothiadiazole core is a vibrant area of chemical research, aimed at creating novel molecules with enhanced or entirely new functionalities. Current research trajectories are focused on several key strategies for modifying the BTD scaffold.

One significant approach is the direct functionalization of the C-H bonds of the benzene ring of the BTD system. acs.orgnih.gov This allows for the introduction of various substituents at specific positions, which can be challenging to achieve through traditional synthetic routes that often require de novo construction of the heterocyclic ring. acs.org Regioselective iridium-catalyzed C-H borylation, for example, has been shown to provide access to versatile 5-boryl or 4,6-diboryl BTD building blocks. nih.govresearchgate.net These borylated intermediates can then undergo a wide range of subsequent transformations.

Another major research direction involves the synthesis of π-extended molecular systems based on the 2,1,3-benzothiadiazole core. wikipedia.org This is often achieved by coupling the BTD unit with other aromatic or heteroaromatic systems, such as thiophenes or carbazoles, through cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions. wikipedia.org The goal of this approach is to modulate the electronic properties, such as the HOMO-LUMO gap, to optimize the performance of the resulting materials in organic electronic applications. wikipedia.org

Furthermore, the development of fused-ring systems incorporating the BTD motif is an active area of investigation. nih.gov These larger, more complex structures can exhibit unique photophysical properties and have shown promise as electron transporters in electroluminescent materials. nih.gov The generation and trapping of novel BTD-based heteroarynes is also being explored as a method for creating complex fused systems. nih.gov

The synthesis of novel benzothiadiazole derivatives also extends to the development of new inducers of systemic acquired resistance (SAR) in plants, with compounds like N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide showing potential in protecting crops from pathogens. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,1,3-Benzothiadiazole |

| This compound |

| 1,2,5-thiadiazole |

| 2,1,3-Benzothiadiazole-5-carboxylic acid |

| Phthalazinones |

| Thiophenes |

| Carbazoles |

| N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide |

| 4,7-dibromo-2,1,3-benzothiadiazole |

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVKFABXTFREFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379957 | |

| Record name | 2,1,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-31-3 | |

| Record name | 2,1,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 321309-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,1,3 Benzothiadiazole 5 Carbonyl Chloride and Its Congeners

Established Synthetic Routes to 2,1,3-Benzothiadiazole (B189464) Derivatives

The synthesis of the 2,1,3-benzothiadiazole (BTD) core is the foundational step for producing its various derivatives. Classical methods have been refined over the years, providing reliable access to this important heterocyclic scaffold.

The construction of the benzothiadiazole ring system is traditionally achieved through cyclization reactions. One of the most common methods involves the reaction of an ortho-substituted benzene (B151609) derivative. A well-established route is the reaction of o-phenylenediamine (B120857) with thionyl chloride, which yields the parent 2,1,3-benzothiadiazole in high yield. wikipedia.org

Another significant classical method is the Cadogan reaction, which involves the reductive cyclization of a nitroarene. nih.govacs.org This approach can offer exclusive regioselectivity, which is often a challenge in other synthetic routes. nih.govacs.org

Table 1: Overview of Classical Cyclization Approaches

| Reaction Name | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Thionyl Chloride Cyclization | o-Phenylenediamine | Thionyl chloride (SOCl₂) | 2,1,3-Benzothiadiazole |

| Cadogan Reaction | Substituted Nitroarene | Triethyl phosphite (B83602) (P(OEt)₃) | Substituted 2,1,3-Benzothiadiazole |

Once the benzothiadiazole core is formed, halogenation is a common strategy to introduce functional handles for further derivatization. Due to the electron-poor nature of the BTD ring, electrophilic aromatic substitution often requires harsh conditions. diva-portal.org

Bromination is a frequently employed strategy, commonly used to synthesize 4,7-dibromo-2,1,3-benzothiadiazole. wikipedia.org This dibrominated product is a versatile building block for creating larger, conjugated molecules through cross-coupling reactions like the Suzuki-Miyaura reaction. wikipedia.org The reaction is typically performed with elemental bromine in the presence of aqueous hydrobromic acid. google.comutm.my An alternative method utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid. utm.my Chlorination can also be achieved to yield chloro-derivatives. wikipedia.org Copper-catalyzed ipso-halogenation of borylated BTD derivatives provides a route to chloro, bromo, and iodo analogues at specific positions. nih.govacs.org

Table 2: Halogenation Methods for Benzothiadiazole

| Halogen | Reagent(s) | Typical Position(s) of Substitution |

|---|---|---|

| Bromine | Br₂ / HBr | 4, 7 |

| Bromine | N-Bromosuccinimide (NBS) / H₂SO₄ | 4, 7 |

| Chlorine | Cu-catalyzed from boronate ester | 5 |

Synthesis of 2,1,3-Benzothiadiazole-5-carbonyl chloride

The target compound, this compound, is synthesized from its corresponding carboxylic acid precursor, 2,1,3-Benzothiadiazole-5-carboxylic acid. nih.govchemicalbook.com

The synthesis is inherently a multi-step process. The initial phase involves the synthesis of the 2,1,3-benzothiadiazole core, often starting from a commercially available, appropriately substituted benzene derivative. This is followed by functional group manipulations to introduce a carboxylic acid at the 5-position. The final and critical step is the conversion of this carboxylic acid into the highly reactive carbonyl chloride. This transformation enables subsequent reactions, such as the preparation of amides and esters, which are used in the synthesis of PARP (poly(ADP-ribose) polymerase) inhibitors for cancer treatment. chemicalbook.com

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. libretexts.org This is achieved by treating the carboxylic acid with a chlorinating agent. libretexts.org The hydroxyl group of the carboxylic acid is a poor leaving group, and these reagents work by converting it into a better one. libretexts.org

Commonly used reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). doubtnut.com Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. doubtnut.com The reaction with thionyl chloride proceeds through an acyl chlorosulfite intermediate. libretexts.org

Table 3: Common Reagents for Carbonyl Chloride Formation

| Reagent | Formula | Byproducts | Key Advantages |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. doubtnut.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Volatile byproducts; reaction can often be run at lower temperatures. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective, but the liquid byproduct POCl₃ must be separated. |

Modern Approaches to Benzothiadiazole Core Functionalization

While classical methods are robust, modern synthetic chemistry has introduced more sophisticated and efficient ways to functionalize the benzothiadiazole core. These methods offer greater control over regioselectivity and allow for the introduction of a wider range of functional groups.

A significant advancement is the use of transition-metal-catalyzed C-H bond functionalization. acs.org This strategy allows for the direct derivatization of the benzothiadiazole ring without the need for pre-functionalized starting materials. diva-portal.org Iridium-catalyzed C–H borylation has emerged as a powerful tool, enabling the regioselective installation of boryl groups, particularly at the C5 position. nih.govacs.orgdiva-portal.org These borylated intermediates are highly versatile and can be converted into a variety of other functional groups, including halogens, through subsequent reactions. nih.govacs.org

Furthermore, the generation and trapping of novel BTD-based heteroarynes have opened new avenues for derivatization. nih.govacs.orgdiva-portal.org Arynes are highly reactive intermediates that can undergo various cycloaddition and nucleophilic addition reactions, allowing for the rapid construction of complex, fused-ring systems. nih.govacs.org These modern techniques provide access to BTD derivatives with substitution patterns that are difficult or impossible to achieve through classical routes. nih.govacs.orgdiva-portal.org

Table of Compounds

Regioselective C–H Borylation

A significant breakthrough in the synthesis of 5-substituted BTD derivatives has been the development of regioselective iridium-catalyzed C–H borylation. nih.govacs.orgbris.ac.uknih.gov This method allows for the direct introduction of a boryl group at the C5 position, creating a versatile building block for further transformations. researchgate.netacs.org

The reaction typically employs [Ir(OMe)COD]2 as a precatalyst and B2(pin)2 as the borylating agent. acs.org Optimized conditions have been shown to produce the desired 5-boryl-2,1,3-benzothiadiazole in good yields, with a strong preference for this isomer over other borylated products. acs.org For instance, one set of conditions yielded the 5-boryl derivative at 64%, alongside minor amounts of 4-boryl (6%), 4,6-diboryl (8%), and 4,7-diboryl (8%) congeners. acs.org The high regioselectivity for the C5 position is noteworthy, as the C4-H is the most acidic proton in the BTD ring. acs.org This selectivity is attributed to the inhibitory effect of the lone pair of electrons on the N3 atom. acs.org

The resulting 5-boryl BTD is a key intermediate that can undergo various subsequent reactions, most notably Suzuki-Miyaura cross-coupling, to introduce a wide range of aryl and heteroaryl substituents at the C5 position. acs.org This two-step sequence of C-H borylation followed by cross-coupling provides a powerful and flexible route to a diverse library of 5-substituted BTD compounds that were previously difficult to access. researchgate.net

Table 1: Regioselective C-H Borylation of 2,1,3-Benzothiadiazole

| Catalyst | Borylating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| [Ir(OMe)COD]2 | B2(pin)2 | 5-boryl-2,1,3-benzothiadiazole | 64% | acs.org |

| [Ir(OMe)COD]2 | B2(pin)2 | 4-boryl-2,1,3-benzothiadiazole | 6% | acs.org |

| [Ir(OMe)COD]2 | B2(pin)2 | 4,6-diboryl-2,1,3-benzothiadiazole | 8% | acs.org |

| [Ir(OMe)COD]2 | B2(pin)2 | 4,7-diboryl-2,1,3-benzothiadiazole | 8% | acs.org |

Ortho-Directed Metalation Methodologies

Ortho-directed metalation is a powerful strategy for the functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base to deprotonate an adjacent ortho-position. wikipedia.org This generates an organometallic intermediate that can then react with various electrophiles. wikipedia.org In the context of 2,1,3-benzothiadiazole, this methodology has been explored to achieve substitution at positions ortho to a pre-installed DMG.

The general principle involves the coordination of a Lewis acidic organolithium reagent to a Lewis basic heteroatom within the DMG. wikipedia.org This proximity effect facilitates the regioselective deprotonation of the nearby C-H bond. wikipedia.org For the BTD scaffold, introducing a DMG at the C4 position would, in principle, direct metalation to the C5 position.

However, attempts to apply this strategy to BTD using various sulfonyl-based DMGs at the C4 position have met with limited success. diva-portal.org Screening of different organometallic bases (such as n-BuLi, LDA, and i-Pr2NMgCl·LiCl), electrophiles, solvents, and temperatures did not yield the desired C5-functionalized product in significant amounts, with only trace quantities being observed in one instance. diva-portal.org This suggests that while ortho-directed metalation is a valid theoretical approach, its practical application for the C5-functionalization of the BTD core requires further optimization and selection of a suitable directing group. diva-portal.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively utilized for the derivatization of the 2,1,3-benzothiadiazole ring system. These reactions typically involve the coupling of a BTD derivative bearing a halide or triflate with an organometallic reagent in the presence of a palladium catalyst.

The Suzuki-Miyaura cross-coupling reaction is particularly prominent in this context. acs.org As mentioned previously, 5-boryl-2,1,3-benzothiadiazole, accessible through C-H borylation, readily participates in Suzuki-Miyaura reactions with a variety of (hetero)aryl bromides. acs.org Catalyst systems such as Pd(OAc)2/XPhos or PdCl2(dppf) have proven effective, affording 5-aryl BTD derivatives in good to excellent yields. acs.org

Furthermore, palladium catalysis is not limited to the functionalization of borylated BTDs. Direct C-H arylation has been demonstrated as a route to fused BTD-based systems. diva-portal.org For instance, an intramolecular palladium-catalyzed C4-H arylation has been achieved with complete regioselectivity. diva-portal.org Additionally, C-S cross-coupling reactions catalyzed by palladium have been developed to synthesize 5-arylsulfanyl-benzo-2,1,3-thiadiazole derivatives from 5-bromo-2,1,3-benzothiadiazole (B157098) and various thiols. researchgate.netresearchgate.net These methodologies expand the toolbox for creating diverse BTD congeners with tailored electronic and photophysical properties.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for BTD Functionalization

| Reaction Type | BTD Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-boryl-2,1,3-benzothiadiazole | (Hetero)aryl bromides | Pd(OAc)2/XPhos or PdCl2(dppf) | 5-Aryl-2,1,3-benzothiadiazoles | acs.org |

| C-S Cross-Coupling | 5-bromo-2,1,3-benzothiadiazole | Thiols | Pd(L-Pro)2 | 5-Arylsulfanyl-2,1,3-benzothiadiazoles | researchgate.net |

| Intramolecular C-H Arylation | Substituted BTD | --- | Palladium-based | Fused BTD systems | diva-portal.org |

Reactivity and Derivatization Chemistry of 2,1,3 Benzothiadiazole 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including 2,1,3-Benzothiadiazole-5-carbonyl chloride. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group, resulting in the formation of a new carbonyl compound. libretexts.org The high reactivity of the carbonyl chloride moiety allows for facile reactions with a wide array of nucleophiles, typically without the need for a catalyst. uomustansiriyah.edu.iq Common transformations include the formation of amides, esters, and thioesters through reactions with amines, alcohols, and thiols, respectively.

These reactions proceed via a tetrahedral intermediate formed upon the initial nucleophilic attack. uomustansiriyah.edu.iq The subsequent reformation of the carbonyl double bond expels the chloride ion, which is an excellent leaving group, driving the reaction to completion. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent Example | Product Class | Resulting Compound Name |

|---|---|---|---|

| Amine | R-NH₂ | Amide | N-substituted-2,1,3-benzothiadiazole-5-carboxamide |

| Alcohol | R-OH | Ester | Alkyl 2,1,3-benzothiadiazole-5-carboxylate |

| Thiol | R-SH | Thioester | S-Alkyl 2,1,3-benzothiadiazole-5-carbothioate |

Transformations at the Carbonyl Chloride Moiety

Beyond substitution, the carbonyl chloride group can undergo other significant transformations. Reduction reactions can be employed to convert the carbonyl chloride into an aldehyde or a primary alcohol. The use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) typically leads to the formation of the corresponding primary alcohol, (2,1,3-benzothiadiazol-5-yl)methanol. uomustansiriyah.edu.iq Selective reduction to the aldehyde, 2,1,3-benzothiadiazole-5-carbaldehyde, requires milder and more sterically hindered reducing agents.

Reaction with organometallic reagents, such as Grignard reagents (R-MgX), provides a pathway to ketones and tertiary alcohols. The first equivalent of the Grignard reagent adds to the carbonyl chloride to form a ketone after the elimination of the chloride. If not carefully controlled, a second equivalent of the Grignard reagent can readily add to the newly formed ketone, yielding a tertiary alcohol upon workup. uomustansiriyah.edu.iq

Ring System Modifications and Fused Ring Systems

The this compound moiety is a valuable precursor for annulation reactions, which involve the formation of a new ring fused to the existing benzothiadiazole scaffold. A notable application is in the synthesis of phthalazinone derivatives, which have been investigated as PARP (Poly(ADP-ribose) polymerase) inhibitors for cancer therapy. chemicalbook.com In a typical annulation sequence, the carbonyl chloride can react with a substituted hydrazine. The initial reaction forms an acylhydrazide, which can then undergo an intramolecular cyclization and dehydration to construct the fused pyridazinone ring, yielding a thiadiazolophthalazinone system.

Advanced derivatization strategies can utilize the benzothiadiazole ring to generate highly reactive heteroaryne intermediates. acs.orgnih.gov Specifically, the novel 2,1,3-benzothiadiazol-4,5-yne has been generated from a suitably substituted precursor. acs.org This is achieved by creating an iodonium (B1229267) salt derivative of the benzothiadiazole, which can then undergo deprotonation at the C4 position to form the aryne. acs.orgnih.gov

Once generated, this strained and highly electrophilic heteroaryne is rapidly "captured" by various trapping agents. acs.org DFT calculations predicted significant distortion in the triple bond of the aryne, favoring nucleophilic attack at the C5-position. acs.org This regioselectivity allows for the controlled introduction of a wide range of functional groups onto two adjacent carbons of the benzene (B151609) ring in a single step. acs.orgnih.gov

Regioselective Functionalization of the Benzene Ring

While many derivatizations occur at the carbonyl chloride, modern synthetic methods have enabled direct and regioselective functionalization of the C-H bonds on the benzene portion of the 2,1,3-benzothiadiazole (B189464) (BTD) core. acs.orgnih.gov

Historically, direct functionalization of the BTD benzenoid ring was limited, often requiring harsh conditions or de novo synthesis from substituted precursors. acs.orgnih.govacs.org However, recent advancements have provided pathways to selectively modify the C4, C5, C6, and C7 positions. acs.orgnih.gov

A key strategy involves iridium-catalyzed C-H borylation. acs.orgdiva-portal.org This method allows for the highly regioselective installation of a boryl group, primarily at the C5 position, creating a versatile synthetic handle. acs.org This 5-boryl BTD building block can then undergo a variety of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl, alkyl, or other functional groups at this site. acs.orgwikipedia.org The same borylation methodology can also provide access to 4,6-diborylated BTDs, opening pathways to functionalization at those positions. acs.orgnih.gov The C4 position, being the most acidic, is also a site for functionalization, and methods for ortho-directed C-H functionalization have been developed to target this and the C6 positions. acs.org These regioselective techniques are crucial for systematically tuning the electronic and photophysical properties of benzothiadiazole derivatives for applications in materials science and bioimaging. acs.orgresearchgate.net

Ipso Substitution Mechanisms

Ipso substitution is a type of aromatic substitution reaction where an incoming electrophile or nucleophile displaces a substituent already present on the aromatic ring. In the context of benzothiadiazole chemistry, this mechanism is crucial for derivatization, particularly through organoboron intermediates. researchgate.netnih.gov

A prevalent strategy involves the initial conversion of a C-H bond on the benzothiadiazole ring into a C-B bond, typically forming a boronic ester. researchgate.netresearchgate.net This is often achieved through regioselective iridium-catalyzed C–H borylation, which can produce versatile building blocks such as 5-boryl BTD. acs.orgresearchgate.net The C-B bond is then targeted for ipso substitution.

The mechanism for ipso substitution of arylboronic acids and their derivatives generally begins with the formation of a tetravalent boron "ate" complex. nih.gov A nucleophile or Lewis base adds to the sp²-hybridized boron atom, which acts as a Lewis acid due to its vacant p-orbital. nih.gov This addition induces a rehybridization to a more sterically crowded sp³-boron, increasing electron density and facilitating the cleavage of the aryl-boron bond. nih.gov The aryl group then migrates, with retention of configuration, to an adjacent acceptor atom, completing the substitution. nih.gov

Key ipso substitution reactions involving benzothiadiazole boronic esters include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming new carbon-carbon bonds. mdpi.comacs.org The catalytic cycle involves the oxidative addition of an organic halide to the palladium complex, followed by transmetalation with the boronic ester, and finally, reductive elimination to yield the coupled product. mdpi.com This has been used to synthesize a variety of 5-aryl BTD derivatives from 5-boryl BTD intermediates. researchgate.net

Halogenation: The C-B bond can be replaced with a halogen. For instance, copper-catalyzed and mediated ipso halogenation reactions have been employed to synthesize 5-chloro, 5-bromo, and 5-iodo analogues of benzothiadiazole. researchgate.net N-halosuccinimides are also effective reagents for the ipso-bromination and iodination of arylboronic acids. nih.gov

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Suzuki-Miyaura Coupling | (Hetero)aryl bromides, Pd(OAc)₂/XPhos or PdCl₂(dppf) | 5-Aryl BTDs | researchgate.net |

| Ipso Halogenation | Cu-catalysts, N-halosuccinimides | 5-Halo BTDs | researchgate.netnih.gov |

| Ipso Fluorination | Selectfluor™ | 5-Fluoro BTDs | nih.gov |

Exploration of Novel Benzothiadiazole Derivatives

The reactive nature of this compound and its related intermediates has enabled the synthesis of a wide array of novel derivatives with tailored properties for various applications, particularly in materials science. acs.orgmdpi.com Palladium-catalyzed cross-coupling reactions are central to this exploration. researchgate.netacs.org

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Reaction: As mentioned, this reaction is extensively used to create C-C bonds. It allows for the coupling of (hetero)arylboronic acids with aryl halides or tosylates. acs.orgresearchgate.netmit.edu This method has been applied to synthesize complex benzothiadiazole derivatives, including those linked to thiophene (B33073) and thiazole (B1198619) units, which are potential building blocks for organic semiconductors. acs.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, enabling the synthesis of arylamino-substituted benzothiadiazoles. An efficient method has been developed for creating novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivatives through a sequence involving cycloaddition followed by a Buchwald-Hartwig cross-coupling. nih.govnih.gov These donor-acceptor systems have potential applications as emissive layers in Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov

Derivatives for Optoelectronics:

The electron-accepting nature of the benzothiadiazole unit makes it a valuable component in donor-acceptor (D-A) molecular systems. mdpi.comnih.gov By coupling the BTD core with various electron-donating aryl linkers through Suzuki and Buchwald-Hartwig reactions, researchers have synthesized novel luminophores. mdpi.comnih.gov These compounds exhibit high photoluminescence quantum yields and are investigated for their charge transport properties in OLEDs. mdpi.comnih.gov For example, a BTD derivative with an aryl-bridged carbazole (B46965) unit demonstrated high electron and hole mobility, leading to OLED devices with high brightness and efficiency. mdpi.comnih.gov

The synthesis of these advanced materials often starts with functionalized BTD building blocks, such as 4,7-dibromo-2,1,3-benzothiadiazole, which can then undergo sequential cross-coupling reactions to build up complex, unsymmetrically substituted luminophores. mdpi.comresearchgate.net

| Derivative Class | Synthetic Method | Key Precursors | Potential Application | References |

| 5-Aryl BTDs | Suzuki-Miyaura Coupling | 5-Boryl BTD, Aryl halides | Organic semiconductors | researchgate.netacs.org |

| Triazole-linked BTDs | Buchwald-Hartwig Amination | 5-Amino-1,2,3-triazolyl BTD, Aryl bromides | OLED Luminophores | nih.govnih.govdntb.gov.ua |

| Carbazole-BTD Systems | Suzuki & Buchwald-Hartwig Coupling | Bromo-BTD derivatives, Carbazole boronic esters | OLED Luminophores | mdpi.comnih.gov |

| Thiophene/Thiazole-BTD Copolymers | Suzuki or Stille Coupling | Dibromo-BTD, Stannylated or borylated heterocycles | Organic semiconductors | researchgate.net |

| Covalent Organic Frameworks (COFs) | Imine condensation | Benzothiadiazole-based diamines/dialdehydes | Photocatalytic hydrogen generation | rsc.orgrsc.org |

Advanced Spectroscopic Characterization of 2,1,3 Benzothiadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,1,3-benzothiadiazole (B189464) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of molecular architecture and confirmation of substitution patterns. mdpi.comwikipedia.orgacs.org

In the ¹H NMR spectrum of the parent 2,1,3-benzothiadiazole, the protons on the benzene (B151609) ring appear as a symmetrical multiplet, reflecting the molecule's symmetry. chemicalbook.com Upon substitution, this symmetry is broken, leading to more complex splitting patterns that are diagnostic of the substituent's position. For instance, in N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, the aromatic protons resonate in the range of 6.50–7.50 ppm, while the methyl groups introduce a characteristic singlet at approximately 3.29 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The chemical shifts of the carbon atoms are sensitive to their electronic environment. In N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, the methyl carbons appear at around 42.59 ppm, while the aromatic carbons resonate between 108 and 157 ppm. mdpi.com The ipso-carbons, directly attached to the heteroatoms or the substituent, can often be distinguished by their distinct chemical shifts. mdpi.com The combination of ¹H and ¹³C NMR, often aided by two-dimensional techniques like HSQC, allows for the complete assignment of all proton and carbon signals, thereby confirming the molecular structure. mdpi.commdpi.comthieme-connect.de

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for 2,1,3-Benzothiadiazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 2,1,3-Benzothiadiazole | ¹H | ~7.97 | H-4, H-7 |

| ~7.53 | H-5, H-6 | ||

| ¹³C | - | - | |

| - | - | ||

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | ¹H | 6.50-7.50 | Aromatic Protons |

| 3.29 | -N(CH₃)₂ | ||

| ¹³C | 108.85, 111.13, 130.73 | Aromatic CH | |

| 144.43, 149.28, 156.90 | Ipso-Carbons | ||

| 42.59 | -N(CH₃)₂ |

Mass Spectrometry Techniques for Molecular Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of synthesized 2,1,3-benzothiadiazole derivatives. Electron ionization (EI) is a common method for analyzing these compounds, providing a molecular ion peak (M⁺) that corresponds to the molecular weight of the substance. nih.govnist.gov

The mass spectrum of the parent 2,1,3-benzothiadiazole shows a prominent molecular ion peak at m/z 136, consistent with its chemical formula C₆H₄N₂S. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. mdpi.com For example, the calculated mass for C₂₆H₁₆N₆S is 444.1157, and an experimentally found value of 444.1163 via HRMS confirms the composition. mdpi.com

In addition to the molecular ion, mass spectra also display a series of fragment ions, which result from the cleavage of the molecule within the mass spectrometer. The fragmentation pattern is often characteristic of the compound's structure and can provide additional structural information. For thiadiazole derivatives, a common fragmentation pathway involves the elimination of a molecule of nitrogen. acs.org

Table 2: Mass Spectrometry Data for Selected 2,1,3-Benzothiadiazole Compounds

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

|---|---|---|---|

| 2,1,3-Benzothiadiazole | EI | 136 | - |

| 4,7-bis(thiophen-2-yl)benzo[d] mdpi.comacs.orgacs.orgthiadiazole | EI | 268 | 240, 211, 184 |

Electronic Absorption and Emission Spectroscopy

The photophysical properties of 2,1,3-benzothiadiazole derivatives are investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide insights into the electronic transitions within the molecules and are crucial for evaluating their potential in optoelectronic applications. mdpi.commit.edumdpi.com

Derivatives of 2,1,3-benzothiadiazole typically exhibit absorption bands in the UV and visible regions of the electromagnetic spectrum. mdpi.com These absorptions are generally attributed to π-π* and n-π* transitions. The introduction of electron-donating groups onto the benzothiadiazole core often leads to the appearance of a new, lower-energy absorption band. mdpi.com This is a hallmark of an intramolecular charge transfer (ICT) transition from the donor to the acceptor moiety. acs.org

Many 2,1,3-benzothiadiazole derivatives are highly fluorescent, with emission colors spanning the visible spectrum. rsc.org The emission properties, including the wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. Solvatochromism, a change in the color of the emission with the polarity of the solvent, is a common feature and is indicative of a significant change in the dipole moment of the molecule upon excitation. mdpi.comresearchgate.netnih.gov

The concept of intramolecular charge transfer (ICT) is central to understanding the photophysical behavior of many 2,1,3-benzothiadiazole derivatives. mdpi.commdpi.com In these donor-acceptor (D-A) type molecules, the electron-rich donor group is conjugated to the electron-deficient benzothiadiazole acceptor. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the acceptor. mdpi.comresearchgate.net

This charge redistribution results in an excited state with a large dipole moment, making its energy highly sensitive to the polarity of the surrounding medium. researchgate.net This sensitivity manifests as a pronounced solvatochromic shift in the fluorescence spectrum, where the emission maximum shifts to longer wavelengths (a red shift) in more polar solvents. mdpi.com The lower-energy absorption band in the UV-Vis spectrum, which corresponds to the S₀ → S₁ transition, is also characteristic of this ICT character. acs.org The efficiency of the ICT process can be tuned by varying the strength of the donor and acceptor units, as well as the nature of the π-conjugated bridge connecting them. researchgate.net

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregated forms, a class of molecules known as aggregation-induced emission (AIE) luminogens exhibit the opposite behavior. mdpi.com These molecules are weakly emissive in dilute solutions but become highly fluorescent upon aggregation. mdpi.com This phenomenon is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

Several 2,1,3-benzothiadiazole derivatives have been designed to exhibit AIE properties. mdpi.comnih.govnih.gov For example, compounds incorporating tetraphenylethene units, a well-known AIE-active moiety, linked to a benzothiadiazole core show classic AIE characteristics. nih.gov In a good solvent like THF, these molecules are weakly fluorescent. However, upon the addition of a poor solvent such as water, they form nanoaggregates and their fluorescence intensity increases dramatically. nih.govnih.gov For instance, a difluorinated benzothiadiazole linked to two tetraphenylethenes showed a 2.5-fold increase in emission intensity in a 90% water/THF mixture compared to the pure THF solution. nih.gov This AIE activity makes these materials promising for applications in solid-state lighting and sensing. mdpi.commdpi.com

Table 3: Photophysical Data for Selected 2,1,3-Benzothiadiazole Derivatives

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Key Feature |

|---|---|---|---|

| Donor-Acceptor Triad (D-A-D) | 566-588 | - | Strong ICT character |

| BTD-TPE Derivative | - | - | Aggregation-Induced Emission |

| N,N-Dimethyl-4-amino-BTD | ~450 | ~550-650 | Pronounced Solvatochromism |

Electrochemical Characterization and Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are extensively used to investigate the redox properties of 2,1,3-benzothiadiazole derivatives. acs.orgmdpi.comresearchgate.net These studies provide valuable information about the energy levels of the frontier molecular orbitals, namely the HOMO and LUMO. The oxidation potential is related to the HOMO energy level, while the reduction potential corresponds to the LUMO energy level. researchgate.net

As an electron-accepting unit, the 2,1,3-benzothiadiazole core imparts n-type (reducible) character to the molecules. bohrium.com Donor-acceptor systems based on this heterocycle typically exhibit reversible or quasi-reversible reduction waves in their cyclic voltammograms, corresponding to the formation of a stable radical anion. rsc.org The ease of reduction is influenced by the specific substituents on the benzothiadiazole ring. nih.gov

The HOMO and LUMO energies, and thus the electrochemical gap, can be systematically tuned by modifying the molecular structure. mdpi.com For instance, in donor-acceptor-donor (D-A-D) triads, the oxidation potential is primarily determined by the donor units, while the reduction is localized on the central benzothiadiazole acceptor. acs.org These electrochemical parameters are crucial for designing materials for organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), as they govern charge injection and transport properties. mdpi.comnih.govresearchgate.net

Table 4: Electrochemical Data for Representative 2,1,3-Benzothiadiazole Systems

| Compound System | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |

|---|---|---|---|

| Poly(DEHT-V-BTD) | -5.3 | -3.6 | 1.7 |

| DTP-BTD-DTP Triad | -4.8 to -5.1 | -3.0 to -3.1 | ~1.7-2.1 |

| PCDTT-FCNBT Polymer | -5.40 | -3.79 | 1.61 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons, such as radicals. researchgate.net In the context of 2,1,3-benzothiadiazole chemistry, EPR is a powerful tool for studying the radical anions and cations that are formed during electrochemical reduction or oxidation processes. acs.orgacs.org

The EPR spectrum of the 2,1,3-benzothiadiazole radical anion, generated chemically or electrochemically, provides detailed information about the distribution of the unpaired electron's spin density across the molecule. acs.orgacs.org The spectrum displays a characteristic hyperfine splitting pattern that arises from the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily ¹H and ¹⁴N. acs.org

For the 2,1,3-benzothiadiazole radical anion, the spectrum can be analyzed to yield hyperfine splitting constants (h.f.s.c.) for the different sets of equivalent protons and the two nitrogen atoms. acs.org For example, the reported h.f.s.c. for the radical anion are |aN| = 5.26 G, |aH(4,7)| = 2.63 G, and |aH(5,6)| = 1.53 G. acs.org These experimental values can be compared with theoretical calculations to validate the assignment and to gain a deeper understanding of the electronic structure of the radical species. acs.orgnih.gov Such studies are crucial for understanding charge transport mechanisms in materials where radical ions act as charge carriers. researchgate.net

Table 5: Compound Names Mentioned in the Article

| Abbreviation/Systematic Name |

|---|

| 2,1,3-Benzothiadiazole |

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole |

| 4,7-bis(thiophen-2-yl)benzo[d] mdpi.comacs.orgacs.orgthiadiazole |

| Tetraphenylethene |

| Poly(DEHT-V-BTD) |

| DTP-BTD-DTP |

| PCDTT-FCNBT |

Computational and Theoretical Investigations of 2,1,3 Benzothiadiazole Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is extensively used to study the properties of 2,1,3-benzothiadiazole (B189464) and its derivatives.

Electronic Structure and Energetics

DFT calculations are instrumental in determining the electronic structure and energetic properties of molecules like 2,1,3-benzothiadiazole-5-carbonyl chloride. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be extracted, including the energies and shapes of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's kinetic stability and its electronic absorption properties. For 2,1,3-benzothiadiazole derivatives, the HOMO is often distributed across the entire molecule, while the LUMO tends to be localized on the electron-deficient benzothiadiazole core. researchgate.net The introduction of a strong electron-withdrawing group like a carbonyl chloride at the 5-position is expected to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and influencing the molecule's reactivity and spectral properties.

Energetic parameters such as the standard molar enthalpy of formation can also be computed. These values are critical for understanding the thermodynamic stability of the compound. For the parent 2,1,3-benzothiadiazole, the gas-phase standard molar enthalpy of formation has been determined through a combination of experimental calorimetry and high-level ab initio calculations. researchgate.net Similar computational approaches could be applied to this compound to predict its thermodynamic stability.

| Property | Expected Trend/Value | Significance |

|---|---|---|

| HOMO Energy | Relatively low | Indicates electron-donating potential |

| LUMO Energy | Significantly lowered due to the carbonyl chloride group | Indicates strong electron-accepting character |

| HOMO-LUMO Gap | Narrowed | Suggests higher reactivity and potential for absorption at longer wavelengths |

| Enthalpy of Formation | Computable to assess thermodynamic stability | Crucial for understanding the compound's stability |

Aromaticity Assessment via Nucleus Independent Chemical Shifts (NICS)

The aromaticity of the benzothiadiazole ring system is a key determinant of its chemical behavior. Nucleus-Independent Chemical Shift (NICS) analysis is a popular computational method for quantifying aromaticity. It involves calculating the magnetic shielding at the center of a ring or at a point above the ring plane. Negative NICS values typically indicate aromatic character, while positive values suggest anti-aromaticity, and values near zero are indicative of non-aromatic systems.

For the parent 2,1,3-benzothiadiazole, NICS calculations have been employed to evaluate the aromaticity of both the benzene (B151609) and thiadiazole rings. researchgate.net Such studies can be extended to this compound to understand how the electron-withdrawing carbonyl chloride substituent influences the aromatic character of the fused ring system. It is plausible that the substituent could modulate the electron delocalization within the rings, leading to changes in their aromaticity, which in turn would affect the molecule's stability and reactivity.

Prediction of Reactivity and Regioselectivity

DFT calculations are a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. For 2,1,3-benzothiadiazole derivatives, understanding where electrophilic or nucleophilic attack is most likely to occur is crucial for designing synthetic routes.

The regioselectivity of reactions on the benzothiadiazole core can be rationalized and predicted using DFT. For instance, in the context of aryne chemistry involving a 2,1,3-benzothiadiazole intermediate, DFT calculations have been used to predict the distortion of the triple bond, which successfully foretold the regioselectivity of nucleophilic attack. nih.govmdpi.com Similarly, for this compound, the carbonyl chloride group itself is a primary site for nucleophilic attack. DFT can be used to model the reaction pathways of nucleophilic acyl substitution, providing insights into the activation energies and the stability of intermediates. Furthermore, the electron-withdrawing nature of the carbonyl chloride group will influence the reactivity of the aromatic ring towards electrophilic or nucleophilic aromatic substitution, and DFT-based reactivity descriptors (such as Fukui functions or the molecular electrostatic potential) can predict the most probable sites of reaction on the benzene ring.

Simulated Spectroscopic Properties

DFT, particularly its time-dependent extension (TD-DFT), is widely used to simulate spectroscopic properties, such as UV-Vis absorption and emission spectra. researchgate.net These simulations can provide valuable information about the electronic transitions responsible for the observed spectral features.

For 2,1,3-benzothiadiazole derivatives, TD-DFT calculations have been shown to reproduce experimental absorption and emission spectra with good accuracy. researchgate.net The calculations can identify the nature of the electronic transitions, for example, whether they are localized π-π* transitions or involve intramolecular charge transfer (ICT). In the case of this compound, the presence of the electron-donating benzothiadiazole ring and the electron-withdrawing carbonyl chloride group suggests the possibility of ICT character in its electronic transitions. TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, providing a theoretical basis for its optical properties.

Ab Initio and Hybrid Computational Methods

While DFT is a workhorse in computational chemistry, ab initio and hybrid methods offer higher levels of theory and can provide benchmark data. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. Hybrid methods often combine aspects of DFT and ab initio approaches.

For the parent 2,1,3-benzothiadiazole, high-level ab initio methods like the G3(MP2)//B3LYP composite method have been used to obtain accurate thermochemical data, such as the standard molar enthalpy of formation. researchgate.net These computationally intensive methods can serve to validate the results obtained from more cost-effective DFT calculations. Applying such high-level methods to this compound would provide a highly accurate prediction of its energetic properties.

Machine Learning Approaches in Photophysical Property Prediction

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the discovery of new materials with desired properties. For 2,1,3-benzothiadiazole derivatives, ML models have been developed to predict their photophysical properties, such as maximum absorption and emission wavelengths. nih.govnih.gov

These models are trained on large datasets of known compounds and their experimentally determined or computationally calculated properties. By learning the complex structure-property relationships, ML models can rapidly predict the properties of new, uncharacterized molecules like this compound with a fraction of the computational cost of traditional quantum chemical calculations. nih.govnih.gov For example, a trained ML model could take the chemical structure of this compound as input and predict its absorption and emission wavelengths, providing a quick screening tool for its potential use in optoelectronic applications. nih.govnih.gov The accuracy of these predictions can be very high, with reported R² values for absorption and emission prediction in the range of 0.89 to 0.92 for benzothiadiazole derivatives. nih.govnih.gov

| Property | Machine Learning Approach | Potential Outcome |

|---|---|---|

| Maximum Absorption Wavelength (λmax abs) | Regression models (e.g., Random Forest, XGBoost) trained on BTD derivatives | Rapid and cost-effective prediction of the absorption spectrum |

| Maximum Emission Wavelength (λmax em) | Regression models trained on a dataset of fluorescent BTD compounds | Estimation of the fluorescence properties without the need for synthesis and measurement |

| Quantum Yield | Classification or regression models | Prediction of the efficiency of the fluorescence process |

Charge Transport Properties Simulation

Computational modeling, particularly using density functional theory (DFT), serves as a powerful tool for predicting and understanding the charge transport properties of organic semiconductor materials, including derivatives of 2,1,3-benzothiadiazole (BTD). mdpi.comdoaj.org These simulations provide critical insights into key parameters that govern charge mobility, such as reorganization energies and charge transfer integrals, guiding the rational design of new high-performance materials. mdpi.com

Theoretical studies on BTD derivatives often focus on elucidating structure-property relationships. mdpi.com The planar structure of many BTD derivatives is advantageous as it can promote close intermolecular contacts, which are essential for efficient charge carrier mobility. mdpi.com By modifying the core BTD structure, for instance by introducing fluorine atoms or replacing electron-withdrawing groups with electron-donating ones, it is possible to tune the electronic properties and influence charge transport capabilities. doaj.orgmdpi.com

A critical parameter obtained from these simulations is the reorganization energy (λ), which quantifies the energy required for the geometric relaxation of a molecule during a charge transfer process. A lower reorganization energy is desirable for efficient charge transport. Simulations have been performed on various fluorine-substituted BTD-based molecules to calculate both hole (λh) and electron (λe) reorganization energies. mdpi.com

For a series of molecules designated Jy5, Jy6, and Jy7, the hole reorganization energies were found to be very similar, while designed molecules Jy8 and Jy10 exhibited lower λh values. mdpi.com Conversely, the electron reorganization energies for the designed molecules (Jy8-Jy10) were slightly higher than for the parent experimental molecules (Jy5-Jy7). mdpi.com

Table 1: Calculated Reorganization Energies for BTD Derivatives

| Molecule | Hole Reorganization Energy (λh) in eV | Electron Reorganization Energy (λe) in eV |

|---|---|---|

| Jy5 | 0.14 | 0.34 |

| Jy6 | 0.15 | 0.35 |

| Jy7 | 0.15 | 0.36 |

| Jy8 | 0.11 | 0.39 |

| Jy9 | 0.17 | 0.39 |

| Jy10 | 0.11 | 0.42 |

Data sourced from a theoretical study on fluorine-substituted benzothiadiazole-based organic molecules. mdpi.com

In addition to reorganization energy, the charge transfer integral (V), which describes the electronic coupling between adjacent molecules, is a crucial factor for determining charge mobility. mdpi.com Theoretical calculations for molecules Jy5, Jy6, and Jy7 showed a significant variation in their charge transfer integrals, which directly impacted their predicted hole mobility. mdpi.com

Simulations combining these parameters allow for the estimation of charge carrier mobility. For instance, the hole mobility for Jy7 was calculated to be significantly higher than for Jy5 and Jy6, primarily due to a much larger charge transfer integral. mdpi.com Such computational findings highlight how subtle molecular modifications can dramatically alter charge transport characteristics. doaj.orgmdpi.com Copolymers incorporating BTD units have also been studied, with functionalization of the BTD acceptor unit proving to be an effective strategy for modulating electron transport and improving mobility in organic field-effect transistors (OFETs). nih.govnih.gov

Table 2: Calculated Charge Transport Parameters and Hole Mobility for BTD Derivatives

| Molecule | Charge Transfer Integral (V) in eV | Hole Mobility Rate (s⁻¹) | Hole Mobility (cm²/(V·s)) |

|---|---|---|---|

| Jy5 | 0.00016 | 2.69 x 10⁸ | 1.24 x 10⁻⁵ |

| Jy6 | 0.00141 | 2.01 x 10¹⁰ | 2.45 x 10⁻³ |

| Jy7 | 0.01001 | 1.01 x 10¹² | 1.01 x 10⁻¹ |

Data sourced from DFT calculations on BTD-based hole transport materials. mdpi.com

These theoretical investigations are crucial for advancing the field of organic electronics, offering a predictive framework that complements experimental synthesis and characterization. mdpi.comdntb.gov.ua By simulating charge transport properties, researchers can screen potential candidate molecules and identify promising structural motifs for next-generation organic semiconductors. nih.govnih.gov

Applications of 2,1,3 Benzothiadiazole 5 Carbonyl Chloride in Advanced Materials and Organic Devices

Building Blocks for Functional Polymers and Dyes

2,1,3-Benzothiadiazole-5-carbonyl chloride serves as a versatile building block for the synthesis of functional polymers and dyes. Its reactivity, primarily due to the carbonyl chloride group, allows for its incorporation into a variety of molecular architectures through reactions like nucleophilic acyl substitution. This enables the creation of donor-acceptor (D-A) systems, where the electron-deficient BTD unit is coupled with electron-donating moieties. mdpi.com

The resulting polymers and dyes often exhibit intense absorption in the UV-visible region and strong luminescence, making them suitable for a range of applications. nih.govresearchgate.net The properties of these materials can be finely tuned by modifying the donor units or by introducing different substituents onto the BTD core. cjps.org For instance, the introduction of fluorine or cyano groups can alter the electronic properties and influence the performance of the final device. nih.gov The synthesis of these materials often involves cross-coupling reactions like Suzuki-Miyaura and Stille couplings. mdpi.comwikipedia.org

The versatility of the BTD core allows for its use in creating a wide array of functional materials, including:

Conductive Polymers: The electron-deficient nature of the BTD unit contributes to the semiconducting properties of polymers incorporating this moiety.

Fluorescent Dyes: The inherent fluorescence of the BTD core is exploited in the design of dyes for various optical applications. mdpi.com

Polymers for Organic Electronics: BTD-based polymers are extensively used in the fabrication of organic electronic devices due to their favorable electronic and optical properties. mdpi.comresearchgate.net

Role in Optoelectronic Devices

The unique optoelectronic properties of 2,1,3-benzothiadiazole (B189464) derivatives make them highly valuable in the fabrication of various organic electronic devices. mdpi.comacs.org The electron-accepting nature of the BTD core plays a crucial role in facilitating charge separation and transport in these devices. researchgate.net

BTD derivatives are widely employed as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com Their high photoluminescence quantum yields and tunable emission colors are key advantages for this application. nih.govrsc.org By rationally designing the molecular structure, it is possible to achieve emission across the visible spectrum, including red, green, and blue light, which is essential for display and lighting applications. mdpi.comrsc.org

For instance, D-A-D structured molecules incorporating a BTD acceptor have been designed as red thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. rsc.org In one study, a triphenylamine-functionalized benzothiadiazole-thiophene copolymer was used in near-infrared (NIR) OLEDs, demonstrating the versatility of BTD-based materials. nih.gov

Table 1: Performance of selected BTD-based OLEDs

| BTD-based Material | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|

| BTZ–DMAC | Red (636 nm) | 8.8% | rsc.org |

| 3TBT‐TPA | Near-Infrared | 0.58% | nih.gov |

| BTD-based D–π–A–π–D Emitter 1 | Green | 7.0% | rsc.org |

| BTD-based D–π–A–π–D Emitter 2 | Green | 8.1% | rsc.org |

The semiconducting properties of BTD-based materials make them suitable for use as the active layer in Organic Field-Effect Transistors (OFETs). researchgate.netmdpi.com The performance of these transistors is highly dependent on the molecular structure and solid-state packing of the BTD derivative. rsc.org

Researchers have synthesized various BTD-containing polymers and small molecules for OFET applications. For example, copolymers based on dichlorinated-2,1,3-benzothiadiazole have been shown to exhibit excellent operational stability in OFETs. researchgate.net In another study, polymers incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylicimide demonstrated ambipolar transport with high electron and hole mobilities. nih.gov The charge carrier mobility in these devices can be influenced by factors such as the choice of donor unit and the processing conditions. rsc.org

Table 2: Performance of selected BTD-based Organic Transistors

| BTD-based Material | Type of Charge Transport | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |

|---|---|---|---|---|

| P2ClBT-TVT | Hole transport | 0.147 | - | researchgate.net |

| BTZI-TRTOR (P1) | Ambipolar | 0.51 | 0.86 | nih.gov |

| BTZI-BTzOR (P3) | Ambipolar | 0.50 | 0.95 | nih.gov |

| DH-BTZ-4T | Hole transport | 0.17 | - | researchgate.net |

BTD derivatives are extensively utilized as electron acceptor materials in the active layer of Organic Solar Cells (OSCs). cjps.orgmdpi.comresearchgate.net Their strong electron-withdrawing nature and broad absorption spectra contribute to efficient charge generation and collection. cjps.orgnih.gov The power conversion efficiency (PCE) of BTD-based OSCs can be optimized by tuning the energy levels and morphology of the active layer. researchgate.netresearchgate.net

In addition to OSCs, BTD-based fluorophores are promising candidates for use in Luminescent Solar Concentrators (LSCs). nih.govresearchgate.net LSCs are devices that can harvest and concentrate sunlight, and materials with a large Stokes shift and high emission quantum yield are desirable for this application. researchgate.netrsc.org BTD derivatives have been designed to possess these properties, making them efficient luminophores for LSCs. nih.govrsc.org

Table 3: Performance of selected BTD-based Organic Solar Cells

| BTD-based Material | Device Architecture | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| PGeBTBT | Bulk Heterojunction | 4.5% | researchgate.net |

| PCDTBT-10 HBC | Bulk Heterojunction | Not specified, but used in OSCs | researchgate.net |

| PI-BT with P3HT | Bulk Heterojunction | 2.54% | stanford.edu |

Development of Chemosensors and Optical Devices

The fluorescent properties of BTD derivatives make them excellent candidates for the development of chemosensors and other optical devices. researchgate.netmdpi.com These sensors can be designed to detect a variety of analytes, including ions and small molecules.

BTD-based fluorescent sensors have been developed for the selective detection of various ions. mdpi.com The sensing mechanism often involves a change in the fluorescence properties of the BTD derivative upon binding with the target ion. This can be a "turn-on" or "turn-off" response, where the fluorescence is enhanced or quenched, respectively. nih.govrsc.org

For example, novel 2,1,3-benzothiadiazole derivatives have been synthesized as colorimetric and fluorescent sensors for the fluoride (B91410) ion. researchgate.net These sensors exhibit a noticeable change in color and fluorescence in the presence of fluoride ions, allowing for their selective detection. researchgate.net Similarly, BTD-based sensors have been developed for the detection of metal ions such as Al³⁺, Cr³⁺, and Fe³⁺. rsc.org

Table 4: BTD-based Fluorescent Sensors for Ion Detection

| Target Ion | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|

| Fluoride (F⁻) | Colorimetric and Fluorescent response | Not specified | researchgate.net |

| Aluminum (Al³⁺) | Fluorescence turn-off | 0.055 μM | rsc.org |

| Chromium (Cr³⁺) | Fluorescence turn-off | 0.049 μM | rsc.org |

| Iron (Fe³⁺) | Fluorescence turn-off | 0.056 μM | rsc.org |

| Zinc (Zn²⁺) | Ratiometric and turn-on fluorescence | 0.25 ppm | nih.gov |

Chromogenic Devices

This compound serves as a crucial building block in the synthesis of chromogenic devices. The 2,1,3-benzothiadiazole (BTD) core is a fluorescent heterocycle widely utilized in the design of compounds with unique optical properties. mdpi.com These properties make BTD-derived molecules suitable for applications in sensing optical devices that can detect a variety of analytes, including anions, cations, and neutral molecules. mdpi.com

The carbonyl chloride group on the BTD ring is highly reactive, allowing for facile derivatization. This reactivity is key to incorporating the BTD fluorophore into larger molecular systems designed for specific sensing applications. mdpi.com The electron-withdrawing nature of the benzothiadiazole ring system is a critical feature that influences the photophysical properties of the resulting chromogenic compounds. By modifying the BTD core through reactions at the carbonyl chloride site, researchers can fine-tune the electronic structure and, consequently, the colorimetric or fluorogenic response of the device upon interaction with a target analyte. mdpi.com

| Device Type | Target Analytes | Underlying Principle |

| Chromogenic Sensors | Anions, Cations, Neutral Molecules | Change in color upon analyte binding |

| Fluorogenic Sensors | Anions, Cations, Neutral Molecules | Change in fluorescence intensity or wavelength upon analyte binding |

Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is a valuable precursor for synthesizing organic linkers used in coordination polymers and metal-organic frameworks (MOFs). The BTD core is an attractive component for these materials due to its inherent luminescence and electron-deficient characteristics. researchgate.netnih.gov While the carbonyl chloride itself is not typically used for direct coordination, it is readily converted into other functional groups, such as carboxylic acids, which can then coordinate with metal ions to form extended porous structures. researchgate.netresearchgate.net

Luminescent MOFs (LMOFs) built from BTD-based linkers have shown significant promise in applications like chemical sensing. researchgate.net For example, a MOF constructed using a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole ligand demonstrated effective luminescence quenching for sensing the toxic polyphenol gossypol. mdpi.com Similarly, another highly stable terbium-based MOF, derived from a new benzothiadiazole functionalized ligand, was developed for the selective fluorescence detection of ascorbic acid. nih.gov The tunable electronic properties of the BTD unit allow for the rational design of MOFs with customized emission behaviors, ranging from deep-blue to near-infrared, for specific applications. researchgate.net

| MOF Application | BTD-Derivative Linker Type | Target Molecule | Detection Method |

| Chemical Sensing | 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole | Gossypol | Luminescence Quenching mdpi.com |

| Chemical Sensing | 4',4'''-(benzo[c] chemicalbook.comnbinno.comthiadiazole-4,7-diyl)bis([1,1'-biphenyl]-4-carboxylic acid) | Ascorbic Acid | Fluorescence Enhancement nih.gov |

| Chemical Sensing | 4',4'''-(benzo[c] chemicalbook.comnbinno.comthiadiazole-4,7-diyl)bis([1,1'-biphenyl]-4-carboxylic acid) | Fe³⁺ ions | Fluorescence Turn-Off nih.gov |

Intermediates in Specialty Chemical Synthesis

The high reactivity of the acyl chloride group makes this compound a versatile intermediate in the synthesis of various specialty chemicals.

A significant application of this compound is in the synthesis of pharmaceutical compounds. It is specifically used as a reactant in the preparation of phthalazinones. chemicalbook.com These phthalazinone derivatives are potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. chemicalbook.com PARP inhibitors are a class of targeted therapy used in the treatment of cancers that have deficiencies in their DNA double-strand break repair pathways. chemicalbook.com

The versatile reactivity of this compound extends to the agrochemical sector. Its structure enables reactions with nucleophiles like amines and alcohols to create a range of amide and ester derivatives. These derivatives are explored for potential applications in the development of new agrochemicals.

Applications in Catalytic Hydrogen Production

The 2,1,3-benzothiadiazole (BTD) core, which is the central structure of this compound, has been identified as a promising component in catalysts for hydrogen production. nih.govchemrxiv.orgacs.org While small organic molecules are not as commonly studied for this purpose as metal complexes, aromatic and nitrogen-rich compounds like BTD have been shown to facilitate redox reactions. chemrxiv.org

Research has demonstrated that BTD can be an active site for hydrogen production without the need for a co-catalyst. chemrxiv.org A specific derivative, 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN), was investigated as a small organic molecule catalyst for electrocatalytic hydrogen evolution. chemrxiv.org This study showed a Faradaic efficiency of 82% for hydrogen production and proposed a catalytic mechanism involving reduced and protonated BTDN intermediates. chemrxiv.org Covalent organic frameworks (COFs) incorporating the BTD moiety have also been designed and have shown excellent performance in photocatalytic hydrogen generation. researchgate.net This indicates that this compound is a valuable precursor for developing more complex BTD-based structures for catalytic applications. chemrxiv.orgresearchgate.net

| Catalyst Type | BTD Derivative | Application | Key Finding |

| Small Molecule Catalyst | 2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN) | Electrocatalytic H₂ Evolution | Achieved 82% Faradaic efficiency chemrxiv.org |

| Covalent Organic Framework (COF) | Dialdehyde benzothiadiazole | Photocatalytic H₂ Generation | High hydrogen generation rate (17.99 mmol g⁻¹ h⁻¹) attributed to efficient charge separation researchgate.net |

Future Research Directions and Unresolved Challenges for 2,1,3 Benzothiadiazole 5 Carbonyl Chloride

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of BTD derivatives is the reliance on traditional synthetic methods that often require harsh conditions or involve multiple steps. nih.govacs.org The classical Hurd-Moriarty synthesis, for instance, involves the reaction of o-phenylenediamine (B120857) with thionyl chloride. ontosight.ai While effective, there is a growing need for more sustainable and efficient "green chemistry" approaches that minimize waste and avoid hazardous reagents. ontosight.ai

Future research must focus on developing novel catalytic systems and synthetic protocols. A significant advancement in this area is the use of regioselective Iridium-catalyzed C–H borylation, which provides a more direct pathway to functionalize the BTD core without requiring de novo synthesis for each new derivative. nih.govacs.org This method allows for the creation of versatile borylated BTD building blocks, streamlining the synthesis of complex molecules. acs.orgbris.ac.uk Further exploration into direct C-H functionalization and other catalytic cross-coupling reactions will be essential for creating more atom-economical and environmentally benign synthetic routes.

| Synthetic Challenge | Traditional Approach | Emerging Sustainable Alternative | Key Benefit |

| Core Functionalization | De novo synthesis from substituted precursors | Direct C-H functionalization (e.g., Ir-catalyzed borylation) | Increased efficiency, reduced steps acs.org |

| Reagent Toxicity | Use of hazardous reagents like thionyl chloride | Development of greener catalytic systems | Improved safety and reduced environmental impact ontosight.ai |

| Reaction Conditions | Often require harsh temperatures and pressures | Mild, operationally simple protocols | Lower energy consumption, broader applicability |

Exploration of Underexplored Derivatization Pathways

Historically, the derivatization of the BTD ring has been limited, with many synthetic efforts focusing on a few well-established reaction pathways. nih.govacs.org The C5 and C6 positions, in particular, have been difficult to functionalize directly. nih.gov The development of regioselective C–H borylation has opened the door to functionalizing the C4, C5, C6, and C7 positions systematically. nih.govbris.ac.uk

A significant unresolved challenge is the exploration of novel reactivity, such as that of BTD-based heteroarynes. nih.gov Recent studies have shown that BTD-based arynes can be generated and trapped, offering new avenues for creating complex, fused-ring systems and introducing diverse functional groups with high regioselectivity. nih.govacs.org Future work should aim to expand the library of BTD derivatives by exploring these and other novel reaction mechanisms, which could lead to materials with unprecedented properties. mdpi.com

Design and Synthesis of Unsymmetrically Substituted Benzothiadiazoles

There is a conspicuous scarcity of unsymmetrically substituted BTDs in the research literature, and consequently, their properties remain poorly explored. nih.govacs.org The development of synthetic methods that allow for precise and predictable substitution patterns is critical. The ability to directly synthesize 4,6-diboryl BTD provides a strategic entry point to creating such unsymmetrical structures. nih.govacs.org

Designing and synthesizing families of unsymmetrical donor-acceptor molecules can lead to materials with finely tuned photophysical and electrochemical properties. nih.gov For example, luminophores with different aryl linkers have been prepared via Pd-catalyzed cross-coupling reactions, demonstrating that unsymmetrical designs can yield materials with high quantum yields and charge transport capabilities. mdpi.com Future research should systematically investigate how breaking the symmetry of substitution on the BTD core affects molecular packing, solubility, and electronic properties, which could be advantageous for applications in materials science. nih.govnih.gov

| Substitution Pattern | Research Status | Potential Advantage | Future Goal |

| Symmetrical | Widely studied | Predictable properties | Optimization for known applications |

| Unsymmetrical | Poorly explored nih.govacs.org | Fine-tuning of electronic properties, improved solubility nih.govnih.gov | Systematic synthesis and property characterization |

Advanced Material Integration and Performance Optimization